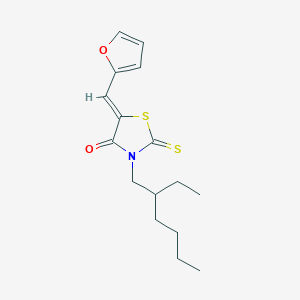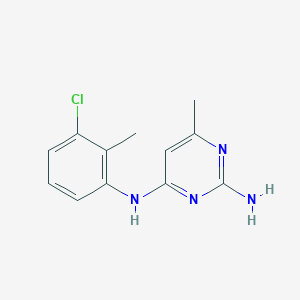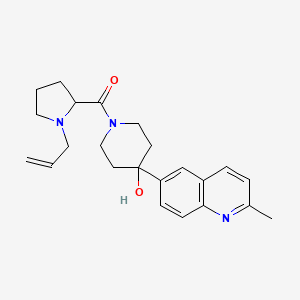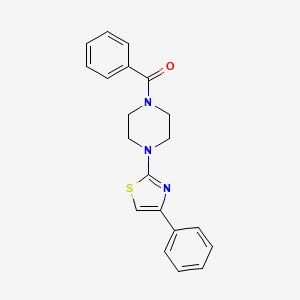
N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)urea, commonly known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with various conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Diflunisal is a derivative of salicylic acid and is structurally similar to aspirin. However, it has a longer half-life than aspirin and is therefore effective for a longer period of time.
Mecanismo De Acción
Diflunisal inhibits the activity of COX enzymes by binding to their active sites. This prevents the conversion of arachidonic acid to prostaglandins, which are responsible for pain and inflammation. Diflunisal also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
Diflunisal has been shown to reduce pain and inflammation in various animal models and in humans. It has also been shown to have a protective effect on the liver and kidneys, which are often affected by long-term use of N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)ureas. Diflunisal has also been shown to have anti-tumor properties and can induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diflunisal is a widely available and inexpensive drug that can be easily synthesized in the laboratory. It has been extensively studied for its anti-inflammatory and analgesic properties, and its mechanism of action is well understood. However, like all N-(2,4-difluorophenyl)-N'-(4-pyridinylmethyl)ureas, Diflunisal can cause gastrointestinal side effects such as ulcers and bleeding. It can also interact with other drugs and should be used with caution in patients with liver or kidney disease.
Direcciones Futuras
There are several potential future directions for research on Diflunisal. One area of interest is its potential use in the treatment of Alzheimer's disease. Diflunisal has been shown to reduce the accumulation of beta-amyloid plaques in the brain, which are a hallmark of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. Diflunisal has been shown to have anti-tumor properties and can induce apoptosis in cancer cells. Further research is needed to determine the optimal dose and duration of treatment for these and other potential applications of Diflunisal.
Métodos De Síntesis
Diflunisal can be synthesized by reacting 2,4-difluorophenol with cyanogen bromide to form 2,4-difluorobenzonitrile. The benzoin condensation of 2,4-difluorobenzonitrile with pyridine-4-carboxaldehyde in the presence of sodium ethoxide yields 4-(2,4-difluorophenyl)-1-(pyridin-4-yl)methylideneamino)urea. This compound is then hydrolyzed to form Diflunisal.
Aplicaciones Científicas De Investigación
Diflunisal has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. Diflunisal has also been shown to have antioxidant properties and can scavenge free radicals, which are responsible for oxidative damage to cells and tissues.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3O/c14-10-1-2-12(11(15)7-10)18-13(19)17-8-9-3-5-16-6-4-9/h1-7H,8H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQKAXSLZPAWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide](/img/structure/B5418495.png)

![1-(2-methylbenzyl)-4-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}piperazine](/img/structure/B5418506.png)
![4-[(8-quinolinylthio)methyl]-2(1H)-quinolinone](/img/structure/B5418514.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine-4-carboxamide](/img/structure/B5418518.png)
![1-(4-fluorophenyl)-N-[1-(1H-imidazol-1-ylmethyl)propyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B5418519.png)


![(3S*,5S*)-1-(3-methyl-2-buten-1-yl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5418545.png)
![3-{[(3-chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5418548.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-3-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5418564.png)

![3-benzyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5418579.png)